6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothieno Core: The benzothieno core is synthesized through a series of cyclization reactions involving bromo-2-(methylthio)benzaldehydes.
Introduction of the Triazolo Group: The triazolo group is introduced via a cyclization reaction with appropriate precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
- 1Benzothieno3,2-bbenzothiophene Derivatives : These compounds share a similar core structure and are known for their high mobility in OFET devices .
- [1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Materials : These compounds are used in energetic materials and have different applications compared to the benzothieno derivatives .
The uniqueness of 6-Methyl-4-(4-methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
11-methyl-7-(4-methylphenyl)-3-sulfanylidene-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
InChI |
InChI=1S/C19H18N4OS2/c1-10-6-8-12(9-7-10)22-16(24)15-14-11(2)4-3-5-13(14)26-17(15)23-18(22)20-21-19(23)25/h6-9,11H,3-5H2,1-2H3,(H,21,25) |
InChI Key |
OGLFFTQWOAJZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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